molecular formula C10H7FN2O2 B1391913 (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate CAS No. 1246090-95-8

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate

Cat. No. B1391913
CAS RN: 1246090-95-8
M. Wt: 206.17 g/mol
InChI Key: BFGIHTQPQHUEJY-NSCUHMNNSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H7FN2O2 . Its molecular weight is 206.17 . The SMILES string representation of this compound is COC(=O)\C=C\c1cnc(C#N)c(F)c1 .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Molecular Engineering for Solar Cell Applications

Organic sensitizers, including those with functional groups similar to (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. The research highlights the significance of molecular engineering in optimizing the performance of solar cells (Kim et al., 2006).

Propagation Kinetics in Polymerization

A study on the kinetics of free-radical propagation of various acrylates, including compounds structurally related to (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate, has been conducted. This research provides insight into the polymerization process of these materials, which is crucial for developing new polymers with desired properties (Degirmenci et al., 2009).

Herbicidal Activity

Compounds with structures similar to (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate have been synthesized and demonstrated notable herbicidal activities. Such studies are important for the development of new, effective agricultural herbicides (Wang et al., 2004).

Synthesis and Anti-Cancer Activity

Research on the synthesis of E, E/E, Z isomers based on similar acrylate compounds has shown that certain isomers exhibit significant anti-cancer activity. This highlights the potential application of these compounds in developing novel anti-cancer therapies (Irfan et al., 2021).

Corrosion Inhibition

Studies on photo-cross-linkable polymers, including those with cyanoacrylate groups, have shown effectiveness in inhibiting corrosion of metals. This application is particularly relevant in industrial contexts where metal preservation is crucial (Baskar et al., 2014).

Supramolecular Assembly and Crystal Structure Analysis

Research into the supramolecular assembly of acrylates structurally related to (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate provides insights into their crystal structures and intermolecular interactions. Such studies are foundational in the field of crystallography and material science (Matos et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

methyl (E)-3-(6-cyano-5-fluoropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c1-15-10(14)3-2-7-4-8(11)9(5-12)13-6-7/h2-4,6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGIHTQPQHUEJY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(N=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(N=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678397
Record name Methyl (2E)-3-(6-cyano-5-fluoropyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)-acrylate

CAS RN

1246090-95-8
Record name Methyl (2E)-3-(6-cyano-5-fluoropyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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